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Compound of Interest

Compound Name: Foy 251

Cat. No.: B021791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Foy 251, also known as

nafamostat mesylate, and its function as a potent inhibitor of Transmembrane Protease, Serine

2 (TMPRSS2). It details the mechanism of action, quantitative efficacy, and the experimental

methodologies used to characterize this inhibition.

Introduction: The Role of TMPRSS2 in Viral
Pathogenesis
Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface serine protease that is crucial

for the entry of several respiratory viruses, including influenza viruses and coronaviruses like

SARS-CoV-2.[1][2][3] For SARS-CoV-2, viral entry into host cells is a multi-step process

initiated by the binding of the viral Spike (S) protein to the Angiotensin-Converting Enzyme 2

(ACE2) receptor on the host cell surface.[2][4] Following receptor binding, the S protein must

be proteolytically cleaved, or "primed," at its S1/S2 and S2' sites.[2][5] This priming event,

predominantly mediated by TMPRSS2 at the cell surface, triggers a conformational change in

the S protein that is essential for the fusion of the viral and host cell membranes, ultimately

allowing the viral genome to enter the cytoplasm.[4][5][6]

Given its critical role in the viral life cycle, TMPRSS2 has emerged as a high-value therapeutic

target for preventing viral infection.[2][7] Inhibiting the proteolytic activity of TMPRSS2 can

effectively block viral entry.[8][9] Foy 251 (nafamostat mesylate) is a potent, synthetic serine
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protease inhibitor that has demonstrated significant inhibitory activity against TMPRSS2.[8][10]

[11] This guide explores the molecular basis and empirical evidence for its function.

Mechanism of Action of Foy 251
Foy 251 (nafamostat) is a broad-spectrum serine protease inhibitor that functions through

covalent modification of the enzyme's active site.[11][12][13] The inhibitory mechanism against

TMPRSS2 involves a two-step process:

Reversible Binding: The inhibitor first binds non-covalently to the active site of TMPRSS2,

forming a Michaelis complex.[13][14] The guanidinium head of the nafamostat molecule fits

into the S1 pocket of the protease, interacting with key residues such as Asp435.[12][15]

Covalent Inhibition: Following initial binding, a reactive ester group on the inhibitor forms a

long-lived covalent acyl-enzyme complex with the catalytic Serine 441 residue in the

TMPRSS2 active site.[13][14][16] This covalent modification effectively inactivates the

enzyme, preventing it from cleaving its natural substrates, including the viral spike protein.

Molecular dynamics simulations and in vitro assays have confirmed that while both Foy 251
(nafamostat) and a related compound, camostat, form an identical covalent complex,

nafamostat exhibits a higher population of the preceding Michaelis complex.[12][17] This

greater stability in the pre-covalent state is believed to contribute to its more frequent formation

of the covalent bond and, consequently, its higher inhibitory potency compared to camostat.[12]

[17]

Quantitative Inhibition Data
The inhibitory potency of Foy 251 (nafamostat) and related compounds against TMPRSS2 has

been quantified in various assays. The half-maximal inhibitory concentration (IC50) and half-

maximal effective concentration (EC50) are key metrics. A summary of reported values is

presented below for comparison.
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Compound Assay Type Metric
Reported
Value (nM)

Reference(s)

Foy 251

(Nafamostat)

Biochemical

(Recombinant

TMPRSS2)

IC50 0.27 [18][19]

Camostat

Mesylate

Biochemical

(Recombinant

TMPRSS2)

IC50 6.2 [18][19]

IC50 4.2 [20][21]

Apparent IC50 2.7 ± 0.4 [22]

Foy 251 (as

Camostat

metabolite

GPBA)

Biochemical

(Recombinant

TMPRSS2)

IC50 33.3 [18][19]

IC50 70.3 [20][21]

Apparent IC50 4.3 ± 0.9 [22]

Gabexate

Mesylate

Biochemical

(Recombinant

TMPRSS2)

IC50 130 [18][19]

Foy 251

(Nafamostat)

SARS-CoV-2

Cell Entry (Calu-

3 cells)

EC50 ~10 [23]

Camostat

Mesylate

VSV

Pseudoparticle

Entry (Calu-3

cells)

EC50 107 [20]

Foy 251 (as

Camostat

metabolite

GPBA)

VSV

Pseudoparticle

Entry (Calu-3

cells)

EC50 178 [20]
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Note: Foy 251 is the chemical name for nafamostat. It is also important to distinguish it from

FOY-251, which is the primary active metabolite of Camostat, also known as 4-(4-

guanidinobenzoyloxy)phenylacetic acid (GPBA). The table reflects data for both nafamostat

and camostat's metabolite where specified. The variability in IC50 values can be attributed to

differences in experimental conditions, such as enzyme and substrate concentrations, and

assay formats.

Visualized Pathways and Workflows
To clarify the biological context and experimental procedures, the following diagrams are

provided.
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Caption: TMPRSS2-mediated viral entry pathway and its inhibition by Foy 251 (Nafamostat).

Assay Preparation

Enzymatic Reaction

Data Acquisition & Analysis

Prepare Reagents:
- Recombinant TMPRSS2
- Fluorogenic Substrate

- Assay Buffer

Dispense Substrate &
Inhibitor into 384-well plate

Prepare Inhibitor Plate:
Serial dilution of Foy 251

in DMSO

Add TMPRSS2 to
initiate reaction

Incubate at RT
(e.g., 60 min)

Measure Fluorescence
(Ex: 340nm, Em: 440nm)

Normalize Data:
(vs. 0% and 100% controls)

Generate Dose-Response Curve
& Calculate IC50

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b021791?utm_src=pdf-body-img
https://www.benchchem.com/product/b021791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for a biochemical fluorogenic assay to determine the IC50 of TMPRSS2

inhibitors.

Experimental Protocols
The following protocols are representative of the methods used to determine the inhibitory

activity of compounds like Foy 251 against TMPRSS2.

This protocol is adapted from methodologies reported for quantifying the inhibition of

recombinant TMPRSS2.[18][24][25][26]

Objective: To determine the IC50 value of Foy 251 against recombinant human TMPRSS2.

Materials:

Recombinant human TMPRSS2 enzyme

Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

Foy 251 (Nafamostat Mesylate)

Dimethyl sulfoxide (DMSO)

Black, low-volume 384- or 1536-well assay plates

Acoustic liquid handler (e.g., ECHO 655) for precision dispensing

Fluorescence plate reader

Procedure:

Inhibitor Preparation: Prepare a stock solution of Foy 251 in 100% DMSO. Create a serial

dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a dose-response curve.
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Prepare DMSO-only wells for the negative control (0% inhibition) and wells without enzyme

for the positive control (100% inhibition).

Assay Plate Preparation: Using an acoustic dispenser, transfer a small volume (e.g., 20-60

nL) of each inhibitor concentration and the DMSO control into the designated wells of the

assay plate.

Substrate Addition: Dispense the Boc-QAR-AMC substrate, diluted in Assay Buffer to the

desired final concentration (typically at or below the Km, e.g., 10 µM), into all wells.

Reaction Initiation: Dilute the recombinant TMPRSS2 enzyme in cold Assay Buffer to a

predetermined concentration (e.g., 1 µM, sufficient to achieve ~20% substrate cleavage in

the incubation period).[24][27] Initiate the enzymatic reaction by dispensing the diluted

enzyme into all wells except for the positive control (100% inhibition) wells. The final reaction

volume is typically small (e.g., 5-25 µL).[18][24]

Incubation: Incubate the plate at room temperature, protected from light, for 60 minutes.

Fluorescence Reading: Measure the fluorescence intensity on a plate reader using an

excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.

Data Analysis:

Subtract the background fluorescence from the positive control wells (no enzyme).

Normalize the data by setting the average of the negative controls (DMSO only) to 100%

activity and the positive controls to 0% activity.

Plot the normalized percent inhibition against the logarithm of the Foy 251 concentration.

Fit the data to a four-parameter logistic (sigmoidal dose-response) model to calculate the

IC50 value.

This protocol measures the inhibition of viral entry into cells co-expressing the necessary host

factors.[20]

Objective: To determine the EC50 value of Foy 251 for the inhibition of TMPRSS2-dependent

SARS-CoV-2 Spike-mediated cell entry.
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Materials:

Target cells: Calu-3 human lung cells (endogenously express ACE2 and TMPRSS2).

Pseudotyped viral particles: Lentiviral or VSV particles expressing SARS-CoV-2 Spike

protein and a reporter gene (e.g., Luciferase).

Cell culture medium (e.g., DMEM with 10% FBS).

Foy 251 (Nafamostat Mesylate).

Luciferase assay reagent.

White, opaque 96-well cell culture plates.

Luminometer.

Procedure:

Cell Seeding: Seed Calu-3 cells into a 96-well plate at a density that will result in a confluent

monolayer on the day of the experiment.

Inhibitor Treatment: On the day of the assay, remove the culture medium and add fresh

medium containing serial dilutions of Foy 251. Include a vehicle-only (DMSO) control. Pre-

incubate the cells with the inhibitor for 2 hours at 37°C.[20]

Infection: Following pre-incubation, add the SARS-CoV-2 pseudoparticles to each well.

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter

gene expression.

Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the

manufacturer's protocol for the luciferase assay system. Measure the luminescence in each

well using a luminometer.

Data Analysis:

Normalize the luminescence readings to the vehicle control wells (100% entry).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b021791?utm_src=pdf-body
https://www.benchchem.com/product/b021791?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7418737/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the percent inhibition against the logarithm of the Foy 251 concentration.

Fit the data to a dose-response curve to calculate the EC50 value.

A parallel cytotoxicity assay should be performed to ensure the observed inhibition is not

due to cell death.

Conclusion
Foy 251 (nafamostat mesylate) is a highly potent, covalent inhibitor of the host cell protease

TMPRSS2.[12][18] Its ability to block the proteolytic priming of the SARS-CoV-2 spike protein

prevents viral entry into host cells, establishing it as a candidate for antiviral therapy.[9][10][28]

The quantitative data, supported by detailed biochemical and cell-based protocols, provide a

robust framework for its evaluation. The methodologies and data presented in this guide offer

valuable resources for researchers and drug development professionals working on the

discovery and characterization of TMPRSS2 inhibitors as a strategy to combat respiratory virus

infections.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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